molecular formula C24H19FO3 B11149113 6-ethyl-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

6-ethyl-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11149113
M. Wt: 374.4 g/mol
InChI Key: AUZNWKVZIKJUEQ-UHFFFAOYSA-N
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Description

6-ethyl-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C24H19FO3 and a molecular weight of 374.416 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaH in DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

6-ethyl-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Properties

Molecular Formula

C24H19FO3

Molecular Weight

374.4 g/mol

IUPAC Name

6-ethyl-7-[(4-fluorophenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C24H19FO3/c1-2-17-12-21-20(18-6-4-3-5-7-18)13-24(26)28-23(21)14-22(17)27-15-16-8-10-19(25)11-9-16/h3-14H,2,15H2,1H3

InChI Key

AUZNWKVZIKJUEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)F)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

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